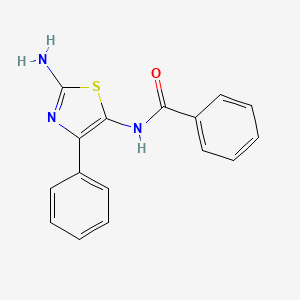

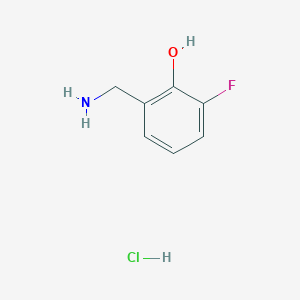

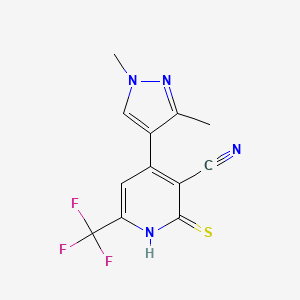

![molecular formula C16H17N3O3S2 B2935908 2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687569-18-2](/img/structure/B2935908.png)

2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a fused ring system (thieno[3,2-d]pyrimidin-4-one), which likely contributes to its stability and possibly its reactivity. The presence of the nitrophenyl group might make the compound a potential electrophile, while the butylsulfanyl group could provide unique steric and electronic effects .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The nitro group is typically reactive and might undergo reduction reactions. The sulfanyl group could also participate in various reactions, especially if oxidizing agents are present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group might increase its polarity, affecting its solubility in different solvents. The fused ring system could contribute to its stability and possibly its boiling and melting points .Applications De Recherche Scientifique

Anticancer Activity

Thieno[3,2-d]pyrimidin-4-one derivatives have been evaluated for their potential as anticancer agents. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, making them promising candidates for cancer treatment .

Antimicrobial Activity

These derivatives have also been synthesized and screened for antimicrobial activity. Some compounds within this class have demonstrated significant activity against Mycobacterium tuberculosis, suggesting their use as antitubercular agents .

VEGFR-2 Inhibition

The derivatives have been tested for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in tumor growth and angiogenesis. Compounds with thienopyrimidine rings have shown strong inhibition against VEGFR-2, indicating their potential in anti-proliferative therapies .

ROCK Inhibition

Some thieno[3,2-d]pyrimidin-4-one derivatives have been discovered as new inhibitors of Rho-associated protein kinase (ROCK), which plays a role in cell morphology and migration. This discovery provides a promising lead compound for drug discovery targeting ROCKs .

Photosensitization for Skin Cancer Treatment

A specific derivative, thieno[3,4-d]pyrimidine-4(1H)-thione, has been highlighted as a promising photosensitizer that can be incorporated into DNA and RNA sequences for the treatment of skin cancer cells .

Synthesis of Heterocyclic Derivatives

These compounds serve as versatile synthons for the preparation of new heterocyclic derivatives with potential applications in various fields of medicinal chemistry .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibitCDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is often a target in cancer treatment .

Mode of Action

This inhibition could lead to alterations in cell cycle progression, potentially leading to apoptosis .

Biochemical Pathways

Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .

Result of Action

Similar compounds have shown significant inhibitory activity against various cancer cell lines . If this compound acts similarly, it could potentially induce cell cycle arrest and apoptosis in cancer cells .

Propriétés

IUPAC Name |

2-butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-2-3-9-24-16-17-13-8-10-23-14(13)15(20)18(16)11-4-6-12(7-5-11)19(21)22/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSBWGBLAUDPSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

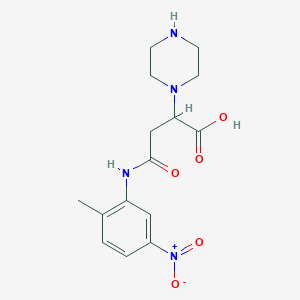

![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2935832.png)

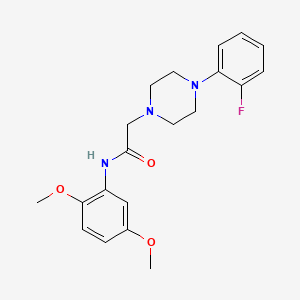

![ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2935833.png)

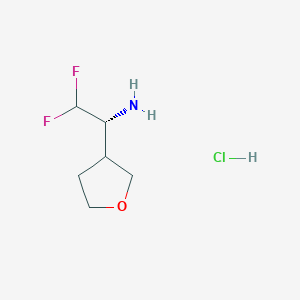

![N-cyclopentyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2935834.png)

![3-((Z)-{3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1H-indol-2-one](/img/structure/B2935837.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide](/img/structure/B2935838.png)